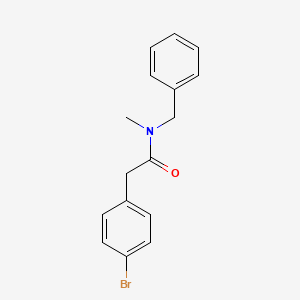
N-benzyl-2-(4-bromophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-bromophenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides. It is a white to off-white powder, and its molecular formula is C16H16BrNO. This compound has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenyl)-N-methylacetamide is not well understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and physiological effects:
N-benzyl-2-(4-bromophenyl)-N-methylacetamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been reported to induce DNA damage and inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, this compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-bromophenyl)-N-methylacetamide is a valuable compound for lab experiments due to its potent antitumor activity and unique structure. However, this compound has certain limitations that need to be considered. It is highly toxic and requires careful handling in the lab. In addition, its solubility in water is limited, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-benzyl-2-(4-bromophenyl)-N-methylacetamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel derivatives of N-benzyl-2-(4-bromophenyl)-N-methylacetamide with improved pharmacological properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the in vivo efficacy and toxicity of N-benzyl-2-(4-bromophenyl)-N-methylacetamide need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, N-benzyl-2-(4-bromophenyl)-N-methylacetamide is a promising compound for the development of novel drugs with potent antitumor, antifungal, and antibacterial activity. Its unique structure and mechanism of action make it a valuable lead compound for the development of novel drugs. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of N-benzyl-2-(4-bromophenyl)-N-methylacetamide involves the reaction of 4-bromoacetophenone with benzylamine and methyl acetate in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
N-benzyl-2-(4-bromophenyl)-N-methylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has also been shown to possess antifungal and antibacterial activity. The unique structure of N-benzyl-2-(4-bromophenyl)-N-methylacetamide makes it a promising lead compound for the development of novel drugs with improved efficacy and selectivity.
properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-18(12-14-5-3-2-4-6-14)16(19)11-13-7-9-15(17)10-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMREMBUAJFASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

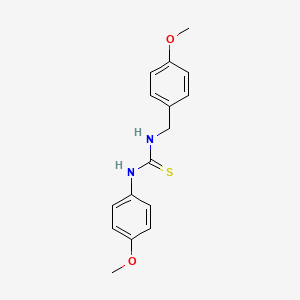
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
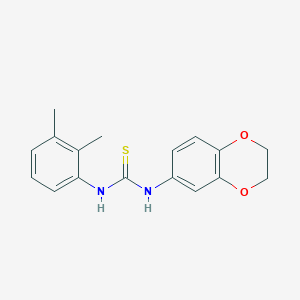
![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)
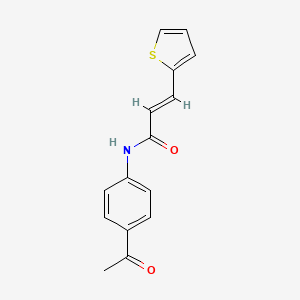

![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)
![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)

![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)
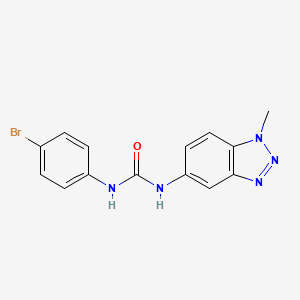
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)